Methyl 4-oxopent-2-enoate
Description
Methyl 4-oxopent-2-enoate (IUPAC name: methyl (E)-4-oxopent-2-enoate) is an α,β-unsaturated γ-keto ester with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure features a conjugated enone system (C=C and C=O groups) and a methyl ester moiety, contributing to its reactivity in organic transformations. The compound is identified by CAS number 2833-24-1 and ChemSpider ID 469431 . It is typically stored under dry, sealed conditions at 2–8°C to maintain stability .
This compound is widely utilized in cycloadditions, Michael additions, and as a precursor in synthetic organic chemistry due to its electron-deficient double bond and keto functionality . Its reactivity is influenced by the conjugation between the carbonyl and ester groups, making it a versatile intermediate in heterocycle synthesis and catalysis.
Properties
IUPAC Name |
methyl 4-oxopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVNZYODMKSEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941289 | |
| Record name | Methyl 4-oxopent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19522-27-1 | |
| Record name | Methyl 4-oxopent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ethyl vs. Methyl Esters
Ethyl (E)-4-oxopent-2-enoate (C₇H₁₀O₃), an ethyl ester analogue, shares the same conjugated enone system but differs in ester group size. Key comparisons:
- Synthesis Yield : Ethyl derivatives are synthesized in moderate yields (51–58%) via acid-catalyzed esterification or cyclodimerization , whereas methyl esters are typically obtained in comparable yields but require milder conditions due to lower steric hindrance.
- Reactivity : The ethyl ester’s bulkier group slightly reduces electrophilicity at the β-carbon compared to the methyl ester, as evidenced by slower reaction rates in Michael additions .
- Spectroscopic Data :
Substituent-Modified Derivatives
- Ethyl (E)-3-(4-chlorophenyl)-4-oxopent-2-enoate: Structure: A chloroaryl substituent at the β-position enhances electron-withdrawing effects, increasing reactivity in nucleophilic attacks. Synthesis: Lower yield (37%) due to steric and electronic challenges in introducing the chloro group .
- Ethyl 3-methyl-4-oxopent-2-enoate (C₈H₁₂O₃): Structure: A methyl branch at C3 introduces steric hindrance, reducing regioselectivity in cycloadditions .
Unsaturated System Variants
- Methyl 4-oxopent-2-ynoate (CAS 41726-06-1): Structure: The alkyne (C≡C) replaces the alkene, drastically altering reactivity. The triple bond increases electrophilicity but reduces stability, limiting its use in aqueous conditions .
- tert-Butyl 4-oxopent-2-enoate (CAS 53143-26-3): Structure: The bulky tert-butyl group stabilizes the ester against hydrolysis but reduces solubility in polar solvents .
Reactivity and Application Comparison
Key Research Findings
- Michael Addition Selectivity: this compound produces aldol adducts (79%) alongside Michael adducts (17%) under TiCl₄ catalysis, highlighting competing reaction pathways .
- Stereochemical Influence: Ethyl (E)-4-oxopent-2-enoate’s trans configuration enhances conjugation, improving UV absorption properties compared to cis isomers .
- Derivative Stability: Trifluoro-substituted derivatives (e.g., ethyl 5,5,5-trifluoro-4-oxopent-2-enoate) exhibit enhanced thermal stability due to strong C-F bonds .
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